molecular formula C8H7BrO2 B1266583 4-Bromo-2-methylbenzoic acid CAS No. 68837-59-2

4-Bromo-2-methylbenzoic acid

Cat. No. B1266583
CAS RN: 68837-59-2
M. Wt: 215.04 g/mol
InChI Key: RVCJOGNLYVNRDN-UHFFFAOYSA-N
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Patent
US04282365

Procedure details

Chill a mixture of 140 gm. (0.875 mole) of bromine and 2.45 gm. of iron powder in an ice-bath and add portionwise during 15 minutes 93.31 gm. (0.7 mole) of o-toluic acid. Remove the reaction flask from the ice-bath and stir for 2 hours. Allow the resulting mushy solid to stand at room temperature overnight. Flush the reaction mixture with nitrogen. Finely grind the resulting solid cake, wash with water, aqueous sodium thiosulfate solution, water and dry to obtain the title compound together with the 3-bromo isomer (yield 144.7 gm., m.p. 112°-148° C.). The product is employed in the next step without further purification.
Quantity
0.875 mol
Type
reactant
Reaction Step One
Quantity
0.7 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]1([CH3:12])[C:4]([C:9]([OH:11])=[O:10])=[CH:5][CH:6]=[CH:7][CH:8]=1>[Fe]>[Br:1][C:7]1[CH:8]=[C:3]([CH3:12])[C:4]([C:9]([OH:11])=[O:10])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0.875 mol
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
0.7 mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
stir for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Chill
ADDITION
Type
ADDITION
Details
a mixture of 140 gm
CUSTOM
Type
CUSTOM
Details
Remove the reaction flask from the ice-bath
WAIT
Type
WAIT
Details
Allow the resulting mushy solid to stand at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Flush the reaction mixture with nitrogen
CUSTOM
Type
CUSTOM
Details
Finely grind the resulting solid cake
WASH
Type
WASH
Details
wash with water, aqueous sodium thiosulfate solution, water
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C(=C1)C)C(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.